![molecular formula C11H15N5 B1458657 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1567124-95-1](/img/structure/B1458657.png)

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine

説明

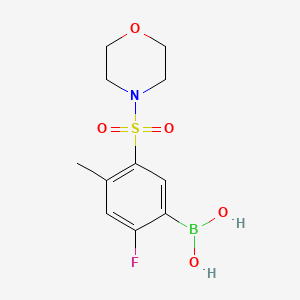

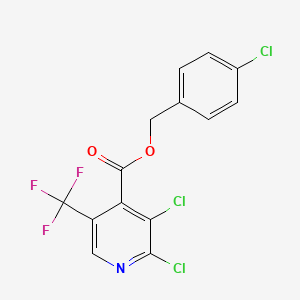

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

There are several methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . One method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The structure includes a pyrazolo[1,5-a]pyrazin-4-yl group, which is bound to a piperidin-3-amine group .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .科学的研究の応用

Optical Applications

- Scientific Field : Materials Science

- Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : The synthetic methodology of these compounds is simpler and greener (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and they have tunable photophysical properties .

- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

CDK2 Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds .

- Methods of Application : A new set of small molecules featuring these scaffolds were designed and synthesized .

- Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Antiproliferative Effects on Lung Adenocarcinoma Cell Line

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives have been synthesized and their antiproliferative effects on the A549 cell line, which is a KRAS mutant lung adenocarcinoma cell line, were investigated .

- Methods of Application : Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .

- Results or Outcomes : The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

Biological Activities of Pyrazole Derivatives

- Scientific Field : Pharmacology

- Application Summary : Pyrazoles are known to manifest a wide range of biological qualities such as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .

- Methods of Application : The specific methods of application can vary widely depending on the specific biological activity being targeted .

- Results or Outcomes : The outcomes also vary widely, but in general, pyrazoles have been found to be effective in a range of biological applications .

Fluorescent Molecules for Studying Intracellular Processes

- Scientific Field : Materials Science

- Application Summary : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

- Methods of Application : These compounds have simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%), and they have tunable photophysical properties .

- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Pharmacologically Active Pyridazinones

- Scientific Field : Pharmacology

- Application Summary : Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6-(pyrazolo pyridin-3-yl)pyridazinones .

- Methods of Application : The specific methods of application can vary widely depending on the specific biological activity being targeted .

- Results or Outcomes : The outcomes also vary widely, but in general, pyrazoles have been found to be effective in a range of biological applications .

将来の方向性

特性

IUPAC Name |

1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNXNQXHVJUVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

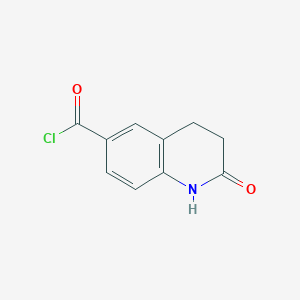

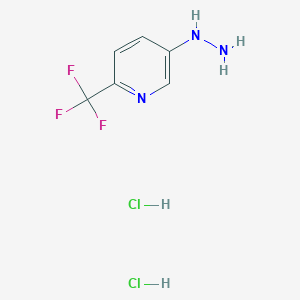

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)

![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)

![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)